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Compound of Interest

Compound Name:
2-Amino-6-methyl-4-nitrobenzoic

acid

Cat. No.: B050834 Get Quote

A Spectroscopic Investigation of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Isomers for

Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-6-
methyl-4-nitrobenzoic acid and its structural isomers. The positioning of amino, methyl, and

nitro groups on the benzoic acid backbone significantly influences their electronic and

vibrational characteristics, leading to distinct spectroscopic fingerprints. This analysis is crucial

for the identification, characterization, and quality control of these compounds in research and

pharmaceutical development.

While experimental data for 2-Amino-6-methyl-4-nitrobenzoic acid is not readily available in

the public domain, this guide compiles existing data for its closely related isomers and provides

a theoretical framework for predicting its spectroscopic behavior.

Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for various

isomers of aminomethylnitrobenzoic acid. The absence of data for a particular isomer indicates

that it is not readily available in the cited literature.
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Compound Key FT-IR Peaks (cm⁻¹) Source

2-Methyl-6-nitrobenzoic acid

C=O Stretching: ~1700, NO₂

Symmetric Stretching: ~1350,

NO₂ Asymmetric Stretching:

~1530

--INVALID-LINK--

4-Methyl-3-nitrobenzoic acid

C=O Stretching: 1703, NO₂

Symmetric Stretching: 1358,

NO₂ Asymmetric Stretching:

1535

--INVALID-LINK--

o-Aminobenzoic acid
NH₂ Stretching: 3300-3500,

C=O Stretching: ~1680
--INVALID-LINK--

¹H NMR Spectroscopic Data
Compound Solvent

Chemical Shifts (δ,
ppm)

Source

2-Amino-6-

nitrobenzoic acid
DMSO-d₆

Aromatic Protons: 7.0-

8.0, NH₂: Broad

signal, COOH: Broad

signal

--INVALID-LINK--

4-Amino-3-

nitrobenzoic acid

methyl ester

DMSO-d₆

Aromatic Protons: 7.1-

8.5, NH₂: 7.97

(broad), OCH₃: 3.8

--INVALID-LINK--

m-Nitrobenzoic acid Not specified
Aromatic Protons: 7.3-

8.4
--INVALID-LINK--

¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ,
ppm)

Source

4-Amino-3-

nitrobenzoic acid

methyl ester

DMSO-d₆

Carbonyl: 164.9,

Aromatic Carbons:

116.1, 119.3, 128.0,

129.6, 134.7, 148.8,

OCH₃: 51.9

--INVALID-LINK--

UV-Vis Spectroscopic Data
Compound Solvent λmax (nm) Source

4-Nitrobenzoic acid Not specified ~274 --INVALID-LINK--

p-Aminobenzoic acid Water (pH dependent)

Anionic (~265),

Neutral (~275),

Cationic (~225)

--INVALID-LINK--

Benzoic acid

derivatives
Aqueous

Three characteristic

bands around 190,

230, and 280 nm

--INVALID-LINK--

Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are

generalized protocols for the key techniques discussed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Solid samples are typically prepared as KBr (potassium bromide)

pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets,

a small amount of the sample is ground with dry KBr and pressed into a thin, transparent

disk.

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is

recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and

referenced to the TMS signal (0 ppm).

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent

(e.g., ethanol, methanol, water). The concentration is adjusted to ensure that the absorbance

falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A baseline spectrum of the solvent in a cuvette is recorded. The sample

solution is then placed in the sample beam path, and the absorbance is measured over a

specific wavelength range (e.g., 200-800 nm).

Data Processing: The instrument software subtracts the baseline spectrum from the sample

spectrum to provide the final absorbance spectrum of the compound.
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The following diagrams illustrate the general workflow for spectroscopic analysis and the

expected influence of substituent positions on the spectroscopic data.
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Caption: General workflow for spectroscopic analysis of chemical compounds.
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Caption: Influence of substituent position on key spectroscopic parameters.

Theoretical Spectroscopic Comparison
In the absence of complete experimental data, the following predictions can be made based on

the fundamental principles of spectroscopy:

FT-IR Spectroscopy: The positions of the amino, methyl, and nitro groups will influence the

frequencies of the C=O and C-N stretching vibrations, as well as the aromatic C-H bending

modes. Hydrogen bonding between the amino and nitro or carboxylic acid groups in certain

isomers can lead to significant broadening and shifting of the O-H and N-H stretching bands.

NMR Spectroscopy: The electronic nature of the substituents will cause predictable shifts in

the ¹H and ¹³C NMR spectra. The electron-donating amino group will shield aromatic protons

and carbons, shifting their signals to a lower chemical shift (upfield). Conversely, the

electron-withdrawing nitro and carboxylic acid groups will deshield them, causing a downfield

shift. The relative positions of these groups will determine the specific splitting patterns and

chemical shifts of the aromatic protons.
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UV-Vis Spectroscopy: The electronic transitions of the benzene ring will be affected by the

substituents. The amino group, acting as an auxochrome, will cause a bathochromic (red)

shift in the absorption maxima. The nitro group, a chromophore, will also influence the

absorption spectrum. The overall UV-Vis spectrum will be a composite of the electronic

effects of all three substituents, with the specific λmax values being sensitive to their relative

positions.

This guide serves as a foundational resource for the spectroscopic analysis of 2-Amino-6-
methyl-4-nitrobenzoic acid and its isomers. Further experimental work is necessary to

provide a complete and direct comparative dataset.

To cite this document: BenchChem. [Spectroscopic comparison of 2-Amino-6-methyl-4-
nitrobenzoic acid isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050834#spectroscopic-comparison-of-2-amino-6-
methyl-4-nitrobenzoic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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